4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Description
4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is a fluorinated benzonitrile derivative featuring a pyrrolidin-2-one (2-oxopyrrolidin-1-yl) moiety attached via a methylene bridge to the aromatic ring. The compound’s structure combines a nitrile group (electron-withdrawing) and a fluorine atom (lipophilicity enhancer) on the benzene ring, which are common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
4-fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-11-4-3-9(7-14)6-10(11)8-15-5-1-2-12(15)16/h3-4,6H,1-2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWUHHZCZLUZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-oxopyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Fluorobenzonitrile+2-Oxopyrrolidine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of approximately 218.226 g/mol and features a fluorobenzene ring substituted with a pyrrolidine moiety. This structural configuration is believed to enhance its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Applications
-
Pharmacological Research :
- JAK Inhibition : Recent studies have indicated that compounds similar to 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile exhibit Janus kinase (JAK) inhibitory activity. This suggests potential applications in treating autoimmune diseases and certain cancers where JAK pathways are dysregulated .
- Anticancer Activity : The compound's ability to modulate signaling pathways involved in cell proliferation and survival positions it as a candidate for anticancer therapies .
- Neurological Studies :
-
Synthetic Chemistry :
- As a building block, this compound can be utilized in the synthesis of more complex molecules, including those aimed at developing novel therapeutic agents.
- Study on JAK Inhibitors :
- Neuroprotective Effects :
- Synthetic Pathways :
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The primary structural analogue identified in the evidence is 4-(4-Cyano-2-fluorobenzyloxy)benzaldehyde (Ref: 10-F394010). Below is a comparative analysis:
Key Differences and Implications
Substituent Effects: The pyrrolidinone group in the target compound may enhance solubility in polar solvents compared to the benzyloxy-benzaldehyde group, which is bulkier and more lipophilic. The aldehyde group in the analogue could confer reactivity (e.g., forming Schiff bases), whereas the pyrrolidinone offers hydrogen-bonding sites for target binding.
For example, the aldehyde group in the analogue may oxidize readily, while the pyrrolidinone-methyl group in the target compound might pose steric hindrance during synthesis.
Potential Applications: The target compound’s nitrile and pyrrolidinone groups align with motifs seen in kinase inhibitors (e.g., PARP or EGFR inhibitors). The analogue’s benzaldehyde moiety could serve as a precursor for further derivatization, though its instability may limit utility.
Limitations of Available Data
The evidence provided lacks detailed physicochemical properties (e.g., logP, solubility), biological activity, or synthetic protocols. Further experimental or peer-reviewed data would be required to validate hypotheses about their comparative performance.
Biological Activity
4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is a synthetic compound with potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the treatment of various diseases.
- Molecular Formula : C12H11FN2O
- Molecular Weight : 218.23 g/mol
- CAS Number : 31728874
The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit tyrosinase, an enzyme critical in melanin production, which has implications for skin pigmentation disorders.
- Cytotoxicity Studies : In vitro studies have shown that the compound can affect cell viability in cancer cell lines. The concentration-dependent effects observed suggest that it may have potential as an anticancer agent.
Case Studies and Research Findings
A review of existing literature reveals several key findings regarding the biological activity of this compound:
Enzyme Inhibition Studies
Research indicates that this compound may competitively inhibit tyrosinase, which is vital for melanin synthesis. A kinetic study using Lineweaver–Burk plots demonstrated varying inhibition patterns depending on the concentration of substrates and the presence of the compound.
Cytotoxicity and Cell Viability
In studies involving B16F10 melanoma cells, treatment with the compound at concentrations up to 20 µM did not exhibit significant cytotoxicity over 48 to 72 hours. However, a notable increase in cytotoxic effects was observed at higher concentrations, warranting further investigation into its safety profile and therapeutic window.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
